molecular formula C9H9ClN2O2 B13208131 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid

6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid

Cat. No.: B13208131
M. Wt: 212.63 g/mol
InChI Key: UZFVZCQBMUVNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₉ClN₂O₂ It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a cyclobutyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with a suitable nucleophile, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized forms of the pyrimidine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclobutyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the cyclobutyl group.

    2-Cyclobutyl-4,6-dichloropyrimidine: Precursor in the synthesis of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid.

    6-Chloro-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-2-cyclobutylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)11-8(12-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)

InChI Key

UZFVZCQBMUVNNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.